Product packaging for Delphonine(Cat. No.:CAS No. 466-23-9)

Delphonine

Cat. No.: B12774611
CAS No.: 466-23-9
M. Wt: 453.6 g/mol
InChI Key: XAKOYAMWNDGMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Natural Product Chemistry Research

Natural product chemistry is a field dedicated to the discovery, isolation, structural elucidation, and study of biologically active compounds produced by living organisms. Historically, natural products have been a crucial source of therapeutic agents and have significantly influenced the development of organic chemistry wikipedia.orgmdpi.comwou.edu. Research in this area seeks to understand the chemical diversity found in nature, explore biosynthetic pathways, and identify compounds with potential applications in medicine, agriculture, and other industries wikipedia.orgnih.gov. Diterpenoid alkaloids, with their often potent biological activities and complex structures, represent a significant area of investigation within natural product chemistry mdpi.comthieme-connect.comresearchgate.net.

Overview of Diterpenoid Alkaloid Chemical Space

Diterpenoid alkaloids are primarily found in plants, notably in the genera Aconitum and Delphinium (family Ranunculaceae), and also in the genus Spiraea (family Rosaceae) mdpi.comresearchgate.netnih.govrsc.org. They originate from the amination of tetracyclic or pentacyclic diterpenoids mdpi.comnih.govrsc.org. Based on their carbon skeleton, diterpenoid alkaloids are broadly classified into C18, C19, and C20 types, with numerous subtypes within these categories mdpi.comnih.gov. The C19-diterpenoid alkaloids, such as those of the lycoctonine (B1675730) and aconitine (B1665448) types, are particularly prevalent in Aconitum and Delphinium species nih.govmdpi.com. C20-diterpenoid alkaloids, including the atisine (B3415921) and hetisine (B12785939) types, are also significant constituents rsc.orgacs.orgtandfonline.com. The structural complexity of these alkaloids, featuring multiple rings and stereocenters, contributes to their diverse biological activities mdpi.comresearchgate.net.

Delphonine as a Key Representative Delphinium Alkaloid

This compound is recognized as a representative alkaloid found in various Delphinium species. The genus Delphinium is well-known for producing a wide array of diterpenoid alkaloids, which are considered characteristic constituents of these plants mdpi.comtandfonline.comrsc.org. This compound, with the chemical formula C24H39NO7, is classified as a diterpenoid alkaloid, primarily isolated from Delphinium plants smolecule.comscitechnol.com. Its structure is complex, featuring multiple rings and functional groups smolecule.com. This compound shares the chemical formula C24H39NO7 with delcosine, highlighting the structural similarities and variations that exist among Delphinium alkaloids scitechnol.com. Research on Delphinium species has led to the isolation of hundreds of new compounds, with diterpenoid alkaloids being the most abundant rsc.org.

The study of alkaloids has a long history in academic chemical research, dating back to the early 19th century wou.edunih.gov. The isolation of the first alkaloid, morphine, in the early 1800s marked a significant milestone. Research into the chemical constituents of Delphinium plants specifically began in the late 18th century, with early studies focusing on isolating pigments before shifting towards the investigation of diterpenoid alkaloids rsc.org. The complex structures and often potent biological activities of alkaloids, including those from Delphinium, have made them enduring targets for structural elucidation, synthesis, and biological evaluation by chemists for decades thieme-connect.comresearchgate.netcdnsciencepub.comrsc.org. Early work on alkaloids like lycoctonine, which occurs in both Aconitum and Delphinium species, contributed to the understanding of the structural features common to these groups of compounds cdnsciencepub.com. The challenges associated with determining the structures of these complex molecules spurred the development and application of advanced analytical techniques over time wikipedia.orgmdpi.com.

Table 1: Representative Diterpenoid Alkaloids and their Sources

Compound NameSource Plant Species (Examples)Alkaloid Type (if specified)
This compoundDelphinium species smolecule.comscitechnol.comDiterpenoid alkaloid smolecule.com
LycoctonineAconitum lycoctonum, Delphinium species mdpi.comcdnsciencepub.comC19-diterpenoid alkaloid mdpi.com
MethyllycaconitineDelphinium species mdpi.comscitechnol.comC19-diterpenoid alkaloid mdpi.com
DelbrunineDelphinium brunonianum mdpi.comnih.govDiterpenoid alkaloid mdpi.comnih.gov
EldelineDelphinium brunonianum nih.govAlkaloid nih.gov
DelcosineDelphinium species scitechnol.comDiterpenoid alkaloid scitechnol.com
DenudatineDelphinium denudatum acs.orgDiterpenoid alkaloid acs.org
IsotalatizidineDelphinium denudatum acs.orgDiterpenoid alkaloid acs.org
CondelphineDelphinium denudatum acs.orgAconitine base acs.org
HetisineDelphinium davisii acs.orgDiterpenoid alkaloid acs.org
HetisinoneDelphinium davisii acs.orgDiterpenoid alkaloid acs.org
KarakolineDelphinium davisii acs.orgNorditerpenoid alkaloid acs.org
VilmorrianoneDelphinium denudatum acs.orgAtisine-type diterpenoid alkaloid acs.org
PanicutineDelphinium denudatum acs.orgDiterpenoid alkaloid acs.org
Grandiflodine ADelphinium grandiflorum rsc.orgfrontiersin.orgHetisine-type C20-diterpenoid alkaloid rsc.org
Grandiflodine BDelphinium grandiflorum rsc.orgfrontiersin.orgLycoctonine-type C19-diterpenoid alkaloid rsc.org
DelphelineDelphinium turkmenum tandfonline.comC19-diterpene alkaloid tandfonline.com
DelelatineDelphinium turkmenum tandfonline.comC19-diterpene alkaloid tandfonline.com
EladineDelphinium turkmenum tandfonline.comC19-diterpene alkaloid tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H39NO7 B12774611 Delphonine CAS No. 466-23-9

Properties

CAS No.

466-23-9

Molecular Formula

C24H39NO7

Molecular Weight

453.6 g/mol

IUPAC Name

6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,8-triol

InChI

InChI=1S/C24H39NO7/c1-25-10-21(11-29-2)7-6-13(30-3)24-12-8-22(27)14(31-4)9-23(28,15(12)20(22)26)16(19(24)25)17(32-5)18(21)24/h12-20,26-28H,6-11H2,1-5H3

InChI Key

XAKOYAMWNDGMFV-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6O)O)OC)O)OC)OC)COC

Origin of Product

United States

Advanced Structural Elucidation of Delphonine

Modern Spectroscopic Methodologies for Delphonine Structure Determination

The primary tools for unraveling the structure of this compound involve a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), X-ray crystallography, and vibrational and electronic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the connectivity of atoms and their spatial arrangement. numberanalytics.com For diterpenoid alkaloids, including the this compound skeleton, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable. researchgate.netrsc.orgscielo.org.za

¹H NMR Spectroscopy: Provides information on the number, chemical environment, and coupling interactions of hydrogen atoms within the molecule. Analysis of chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) helps in identifying different types of protons (e.g., methyl, methylene, methine, hydroxyl) and their neighboring relationships.

¹³C NMR Spectroscopy: Offers insights into the carbon skeleton. researchgate.net The chemical shifts of carbon atoms are highly sensitive to their electronic environment and hybridization state. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) help in classifying carbon atoms as methyl, methylene, methine, or quaternary.

2D NMR Spectroscopy: Provides crucial connectivity and through-space correlation information that is often ambiguous from 1D spectra alone. numberanalytics.comscielo.org.za

Correlation Spectroscopy (COSY): Reveals correlations between coupled protons, establishing direct or indirect (through bonds) connectivity.

Heteronuclear Single Quantum Coherence (HSQC): Shows correlations between protons and the carbons to which they are directly attached. scielo.org.za

Heteronuclear Multiple Bond Correlation (HMBC): Provides correlations between protons and carbons separated by two or three bonds, which is vital for establishing the connectivity of quaternary carbons and navigating complex ring systems. researchgate.netscielo.org.za

Detailed analysis of NMR data for this compound and its derivatives has been instrumental in assigning signals to specific atoms within the complex polycyclic framework and determining the arrangement of substituents. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the accurate mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a compound. numberanalytics.comnih.govlongdom.org For this compound, HRMS data is essential for confirming the molecular formula. The high resolving power of HRMS instruments enables the differentiation of ions with very similar nominal masses but different exact masses, which is crucial for complex natural products. nih.govlongdom.orgoregonstate.edu

Tandem mass spectrometry (MS/MS) or fragmentation analysis provides further structural information by breaking down the parent ion into characteristic fragment ions. numberanalytics.com The fragmentation pattern can reveal the presence of specific functional groups and the connectivity of different parts of the molecule. Analyzing the mass differences between the parent ion and fragment ions helps in piecing together the structural subunits.

X-ray Crystallography for Definitive Three-Dimensional Structure

While spectroscopic methods provide extensive structural information, X-ray crystallography can offer a definitive, three-dimensional picture of a molecule at atomic resolution, provided that suitable single crystals can be obtained. wikipedia.orgnih.gov By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of a crystal, crystallographers can determine the precise positions of atoms, bond lengths, bond angles, and torsional angles. wikipedia.org This technique is particularly valuable for confirming the connectivity established by NMR and for unambiguously assigning the absolute stereochemistry of chiral centers. researchgate.net Although direct X-ray crystallographic data specifically for this compound is not widely available in the provided search results, X-ray analysis has been applied to related alkaloids, such as delnudine and this compound methiodide, demonstrating its utility in this class of compounds. iupac.orgdtic.milresearchgate.net

Vibrational and Electronic Spectroscopy in Structural Analysis (e.g., IR, UV-Vis)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule. slideshare.netitwreagents.comanu.edu.au

IR Spectroscopy: Measures the absorption of infrared radiation by molecular vibrations. itwreagents.commrclab.com Characteristic absorption bands in the IR spectrum correspond to specific functional groups (e.g., hydroxyl, carbonyl, C-H stretches), providing evidence for their presence in the this compound structure. slideshare.netclockss.org The "fingerprint" region of the IR spectrum (typically 500-1600 cm⁻¹) can also be used for compound identification by comparison with known spectra. itwreagents.com

UV-Vis Spectroscopy: Measures the absorption of ultraviolet and visible light, which is associated with electronic transitions, particularly in molecules containing chromophores (groups with conjugated double bonds or aromatic rings). itwreagents.commrclab.commsu.edutechnologynetworks.com While the highly saturated nature of the core this compound skeleton may limit the information obtained from UV-Vis, the presence of certain substituents or chromophoric moieties in derivatives can be detected and characterized by this technique. sielc.com

Advanced Conformational Analysis and Stereochemical Assignments of the this compound Skeleton

The this compound skeleton is a complex polycyclic system with multiple fused rings and numerous chiral centers. Understanding its preferred conformations and unequivocally assigning the stereochemistry of each chiral center is critical for a complete structural description. Conformational analysis involves studying the different spatial arrangements a molecule can adopt due to rotation around single bonds and the associated energy changes. sathyabama.ac.inweebly.com For rigid or semi-rigid systems like diterpenoid alkaloids, conformational preferences are largely dictated by ring strain and non-bonded interactions, such as 1,3-diaxial interactions in six-membered rings. weebly.comlibretexts.orgnumberanalytics.com

NMR spectroscopy, particularly the analysis of coupling constants and NOE correlations, is a primary tool for conformational analysis and stereochemical assignment. Coupling constants are influenced by the dihedral angles between coupled nuclei, providing information about the relative orientation of substituents. NOE correlations indicate which protons are in close spatial proximity, helping to define the three-dimensional shape and relative configuration. scielo.org.za

For complex polycyclic structures, computational methods, such as molecular mechanics or density functional theory (DFT) calculations, are often used in conjunction with experimental NMR data to explore possible conformations and validate stereochemical assignments. These calculations can help predict stable conformers and their relative energies, aiding in the interpretation of spectroscopic data.

The stereochemical assignment of diterpenoid alkaloids often involves correlating the NMR data and chemical behavior of a new alkaloid to known compounds with established configurations. researchgate.net Chemical transformations and derivatization can also be employed to provide additional structural and stereochemical evidence.

Structural Elucidation of this compound Derivatives and Related Alkaloids

This compound serves as the core alkamine for a variety of C19-diterpenoid alkaloids found in Delphinium and Aconitum species. researchgate.net The structural elucidation of these derivatives and related alkaloids is closely linked to that of this compound itself. These compounds often differ by the presence and position of various substituents, such as hydroxyl, methoxyl, acetyl, and benzoyl groups, as well as the oxidation state of certain carbons and the presence of N-alkyl groups. researchgate.netclockss.orgsemanticscholar.org

The strategies and spectroscopic techniques used for this compound are equally applicable to its derivatives and related alkaloids. Comparative analysis of NMR spectra between this compound and its derivatives allows for the identification of signals corresponding to the substituents and their points of attachment to the core skeleton. researchgate.net HRMS is used to determine the molecular formula of the derivative, confirming the presence and number of additional functional groups. clockss.org

Studies on the structural elucidation of various diterpenoid alkaloids from Delphinium species highlight the importance of comprehensive spectroscopic analysis, particularly 1D and 2D NMR and HRMS, in determining the structures of new and known compounds. researchgate.netclockss.org These studies often involve isolating multiple alkaloids from a single plant source and using spectroscopic data to deduce their structures and relationships to known skeletons like this compound or lycoctonine (B1675730). clockss.orgcapes.gov.br

Structural elucidation of derivatives also contributes to understanding the structure-activity relationships and biogenetic pathways of these complex natural products.

Phytochemical Investigations and Isolation Methodologies for Delphonine

Botanical Sources and Phytogeographical Distribution of Delphonine-Producing Species

The primary botanical sources of this compound are species within the Delphinium genus, which is part of the Ranunculaceae family. wikidata.orgwikipedia.org This genus encompasses approximately 300 species of annual and perennial flowering plants. contaminantdb.ca Delphinium staphisagria, for instance, is highlighted as a significant source of Delphinine, a related alkaloid, and is mentioned in contexts that also refer to this compound. wikidata.orgwikipedia.org

Delphinium species are widely distributed throughout the Northern Hemisphere, including regions in Asia, Europe, and North America. wikipedia.org Some species are also found in the high mountains of tropical Africa. contaminantdb.ca The distribution of specific this compound-producing species can vary, and the alkaloid content within plants can be influenced by factors such as the specific Delphinium species, the plant population, and the phenological stage of development. wikidata.org Phytochemical studies have been conducted on various Delphinium species to identify their alkaloid constituents, contributing to the understanding of the distribution of compounds like this compound.

Advanced Extraction Techniques for Delphinium Alkaloids

The extraction of alkaloids from plant material is a critical initial step in their isolation. Alkaloids in plants are typically present in salt form with organic acids. The extraction process generally involves converting these salts to free bases, which are then soluble in organic solvents.

Conventional Solvent-Based Extraction Optimization

Conventional solvent-based extraction methods are widely employed for isolating alkaloids from Delphinium species. These techniques often involve maceration, percolation, or Soxhlet extraction. nih.govnih.gov

A common approach involves initial extraction with acidic water or an acidic aqueous alcohol solution (e.g., 0.1% to 3% sulfuric acid or hydrochloric acid) to convert the alkaloid salts into a water-soluble form. This acidic extract can then be washed with a non-polar solvent like chloroform (B151607) to remove non-alkaloidal, lipophilic compounds such as fats, chlorophylls, and some terpenoids.

Following the acidic extraction, the aqueous layer is made alkaline, typically to pH 9 or higher, using a base like ammonia (B1221849) or sodium hydroxide. wikipedia.org This step converts the protonated alkaloids back into their free base form, which are then soluble in organic solvents. The alkaloids are then extracted from the alkaline aqueous phase using organic solvents such as chloroform or ethyl acetate. wikipedia.org The organic extract containing the crude alkaloids is subsequently concentrated, often under reduced pressure, to yield a crude alkaloid mixture. nih.gov

Optimization of conventional extraction techniques involves considering factors such as solvent type, solvent concentration, extraction time, temperature, and the particle size of the plant material to maximize the yield of target alkaloids.

Modern and Enhanced Extraction Technologies

In addition to conventional methods, modern and enhanced extraction technologies are being explored and applied for the isolation of natural products, including alkaloids, which can be relevant to this compound isolation. These techniques often offer advantages such as reduced extraction time, lower solvent consumption, and improved extraction efficiency.

Examples of such technologies include:

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, such as carbon dioxide, as the extraction solvent. nih.govmetabolomicsworkbench.org This method can be environmentally friendly and allows for extraction at relatively low temperatures, which is beneficial for thermolabile compounds. metabolomicsworkbench.org Studies on Delphinium denudatum roots have explored SFE, determining optimal conditions such as pressure, temperature, and CO2 flow rate to achieve maximum extract yield. metabolomicsworkbench.org

Ultrasonic-Assisted Extraction (UAE): UAE utilizes ultrasonic waves to enhance solvent penetration into the plant matrix and improve the release of target compounds. nih.gov This technique can lead to higher extraction rates and shorter extraction times compared to traditional methods. nih.gov While research specifically on UAE for this compound is limited in the provided results, it has been applied to the extraction of total alkaloids from other plants, indicating its potential applicability. nih.gov

Pressurized Liquid Extraction (PLE): PLE, also known as Accelerated Solvent Extraction (ASE), uses elevated temperature and pressure to increase the efficiency of solvent extraction. nih.gov

Chromatographic Separation and Purification Strategies for this compound

Following the initial extraction, chromatographic techniques are essential for separating this compound from the complex mixture of other alkaloids and plant constituents present in the crude extract.

High-Performance Liquid Chromatography (HPLC) and Medium-Pressure Liquid Chromatography (MPLC)

HPLC and MPLC are powerful chromatographic techniques widely used for the separation and purification of natural products, including alkaloids from Delphinium species.

HPLC: High-Performance Liquid Chromatography offers high resolution and is suitable for both analytical and preparative scale separations. Various stationary phases (e.g., reversed-phase C18) and mobile phase systems (e.g., gradients of water and acetonitrile, often with acidic modifiers like formic acid or trifluoroacetic acid for ion-pairing) can be employed to achieve effective separation of Delphinium alkaloids based on their polarity and other chemical properties. HPLC is crucial for obtaining highly pure compounds and for analyzing the composition of alkaloid mixtures.

MPLC: Medium-Pressure Liquid Chromatography operates at lower pressures than HPLC but higher than traditional column chromatography. MPLC is often used for semi-preparative scale separations, allowing for the purification of larger quantities of compounds than analytical HPLC while still providing better resolution and speed compared to open column chromatography. MPLC systems can utilize similar stationary phases and solvent systems as HPLC.

Both HPLC and MPLC allow for precise control of separation parameters, such as flow rate, gradient profile, and detection wavelength (often UV detection for alkaloids with chromophores), enabling the isolation of individual alkaloids like this compound from complex extracts.

Preparative Chromatography Techniques

Preparative chromatography techniques are employed to isolate purified compounds on a larger scale after initial separation steps. These techniques are crucial for obtaining sufficient quantities of this compound for further research and characterization.

Examples of preparative chromatography techniques used for alkaloids include:

Preparative Column Chromatography (CC): This is a common technique utilizing larger columns packed with stationary phases like silica (B1680970) gel or alumina. Stepwise or gradient elution with solvent systems of increasing polarity (e.g., hexane:ethyl acetate, chloroform:methanol) is used to separate compounds based on their differential affinities for the stationary and mobile phases. Fractions containing the target alkaloid are collected and further purified if necessary.

Preparative Thin-Layer Chromatography (PTLC): PTLC is a useful technique for the separation of small to moderate quantities of compounds. It involves applying the sample as a band on a thick TLC plate and developing it with a suitable solvent system. Bands corresponding to the desired compound are visualized (often under UV light or by using a visualizing agent) and scraped off the plate, followed by elution of the compound from the stationary phase.

Preparative HPLC (Prep-HPLC): Prep-HPLC is a scaled-up version of analytical HPLC, designed to handle larger sample loads and provide purified compounds. It offers high resolution and can be very effective for the final purification of this compound from enriched fractions obtained from previous chromatographic steps.

The choice of preparative technique depends on the quantity of material to be purified, the complexity of the mixture, and the desired purity level of the final compound. Often, a combination of these techniques is used in a multi-step purification strategy to isolate high-purity this compound.

TechniqueDescriptionApplication in Delphinium Alkaloid Isolation
Conventional Solvent ExtractionMaceration, Percolation, Soxhlet using acidic/alkaline solvents.Initial extraction of crude alkaloids from plant material. nih.govnih.gov
Supercritical Fluid Extraction (SFE)Uses supercritical fluid (e.g., CO2) for extraction.Modern method for efficient and environmentally friendly extraction. metabolomicsworkbench.org
Ultrasonic-Assisted Extraction (UAE)Uses ultrasonic waves to enhance solvent extraction.Potential to improve extraction rate and reduce time. nih.gov
Column Chromatography (CC)Separation on a column packed with stationary phase (silica gel, alumina).Common technique for initial separation of crude alkaloid mixtures.
Thin-Layer Chromatography (TLC/PTLC)Separation on a thin layer of stationary phase; preparative scale possible.Analytical separation and preparative isolation of smaller quantities.
High-Performance Liquid Chromatography (HPLC)High-resolution separation using high pressure.Analytical analysis and preparative purification for high purity.
Medium-Pressure Liquid Chromatography (MPLC)Separation at medium pressure, between CC and HPLC.Semi-preparative scale purification.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) for Analytical Purity

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) are powerful hyphenated techniques widely employed for the analysis of complex mixtures and the assessment of compound purity. GC-MS is particularly useful for separating and analyzing volatile and semi-volatile compounds. In the context of purity assessment, GC separates components based on their differential partitioning between a stationary phase and a mobile gas phase, with the eluted compounds then detected and identified by a mass spectrometer. Purity can be assessed by analyzing the peak areas in the chromatogram; the area of the target compound's peak relative to the total area of all peaks (excluding the solvent peak) indicates its percentage purity. The coupled MS detector provides mass spectra, which serve as unique fingerprints for identifying the target compound and detecting potential impurities. GC-MS can identify unknown peaks and confirm the identity of the target analyte, which is crucial when dealing with complex plant extracts that may contain numerous related compounds. However, challenges can arise with co-eluting peaks or overlapping impurities, which may affect the accuracy of purity determination. Tandem GC-MS can help to resolve these issues. While GC-MS has been used for analyzing components in Delphinium genus plants, some toxic diterpenoid alkaloids found in these plants can be difficult to analyze by GC-MS due to issues with commercial libraries and the unavailability of standard materials. arcjournals.org

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) is another essential tool, particularly suited for the analysis of less volatile or thermally labile compounds, such as many natural products including alkaloids. LC separates compounds based on their interaction with a stationary phase and a mobile liquid phase. The eluting compounds are then directed into a QTOF mass spectrometer, which provides high-resolution mass measurements and fragmentation data. LC-QTOF/MS is considered an excellent technique for qualitative screening and identification of unknown compounds due to its ability to provide accurate mass information at both the single MS and tandem MS levels. For assessing analytical purity using LC-QTOF/MS, researchers can inspect individual MS/MS scans at and around the peak of interest in the chromatogram to assess spectral purity. If a peak is not pure and contains co-eluting species, obtaining good MS/MS spectra for characterization becomes difficult. Comparing mass spectra extracted at different points across a chromatographic peak (e.g., front, apex, and tail) can provide evidence of peak purity. Obtaining consistent mass spectra across these points suggests spectral homogeneity. While LC-QTOF/MS is highly sensitive for identification, it may be less sensitive than triple quadrupole MS for quantitative analysis. The application of LC-QTOF/MS has been proposed as an effective method for identifying compounds in Delphinium, especially when reference materials are unavailable. arcjournals.org

Both GC-MS and LC-QTOF/MS, with their ability to separate complex mixtures and provide detailed structural information through mass spectrometry, are indispensable for assessing the analytical purity of isolated this compound and identifying potential impurities that may be present.

Qualitative and Quantitative Phytochemical Analysis for this compound Content

Phytochemical analysis involves the identification and quantification of the chemical compounds present in plants. Qualitative phytochemical analysis aims to detect the presence or absence of specific classes of compounds, such as alkaloids, flavonoids, saponins, and tannins, within a plant extract. These tests often involve simple colorimetric reactions or precipitation tests that indicate the presence of a particular class of secondary metabolites. Since this compound is classified as a diterpenoid alkaloid found in Delphinium species, qualitative tests for the presence of alkaloids would be a preliminary step in its phytochemical analysis. arcjournals.orgnih.gov

Quantitative phytochemical analysis, on the other hand, determines the concentration or amount of specific phytochemicals present in a sample. Various methods are employed for quantitative analysis, including spectrophotometry and chromatography. For the quantification of alkaloids, methods such as spectrophotometry using a standard material like Atropine have been described. These methods often involve extracting the alkaloids and then measuring their absorbance at a specific wavelength after reacting with a chromogenic reagent.

While general methods for alkaloid quantification exist, determining the specific content of this compound within a complex plant extract typically requires more specific and sensitive techniques, such as Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with detectors like Mass Spectrometry (MS). arcjournals.org As discussed in section 3.3.3, GC-MS and LC-QTOF/MS can be used not only for purity assessment but also for quantitative analysis by measuring the response of the detector to the specific compound of interest under controlled conditions, often using calibration curves prepared with known concentrations of a standard. However, a challenge in the analysis of Delphinium alkaloids, including this compound, can be the lack of commercially available standards and the absence of their material spectra in standard libraries, which can make accurate identification and quantification difficult. arcjournals.org Despite these challenges, chromatographic methods coupled with mass spectrometry are the preferred techniques for the accurate qualitative identification and quantitative determination of this compound content in plant extracts. arcjournals.org

Synthetic Endeavors and Chemical Modifications of Delphonine

Total Synthesis Strategies for Delphonine and Complex Diterpenoid Alkaloids

The total synthesis of complex diterpenoid alkaloids, including those of the this compound type, represents a formidable challenge in organic chemistry due to their cage-like structures and numerous stereogenic centers. Successful total syntheses rely on the development of innovative strategies for efficiently constructing the polycyclic frameworks and precisely installing the required functional groups with high stereoselectivity and regioselectivity. smolecule.comnih.govarcjournals.org

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a fundamental problem-solving technique in planning organic syntheses. amazonaws.comnih.gov It involves working backward from the target molecule, this compound in this case, by applying a series of disconnections and functional group interconversions to arrive at simpler, readily available starting materials. amazonaws.comyoutube.com For complex polycyclic structures like the core of this compound, strategic disconnections are crucial for simplifying the synthetic target into manageable fragments. nih.govchemistry-chemists.com These disconnections must correspond to known and reliable synthetic reactions that can be performed in the forward sense. chemistry-chemists.comarchive.org The goal is to identify key bonds whose cleavage simplifies the ring system and reveals accessible precursors, while also considering the introduction or manipulation of functional groups to enable subsequent reactions. amazonaws.comnih.gov

Stereoselective and Regiospecific Approaches to the Polycyclic this compound Core

The construction of the polycyclic core of this compound requires highly controlled stereoselective and regiospecific reactions to establish the correct configuration at each chiral center and ensure functionalization at specific positions. researchgate.netiupac.orgresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net Achieving this control is paramount given the multiple fused rings and the presence of numerous stereocenters in diterpenoid alkaloids. smolecule.comnih.govsemanticscholar.org For instance, in the reported total synthesis of racemic 13-desoxythis compound, a closely related analogue, stereospecific and regiospecific control were highlighted as key achievements. semanticscholar.orgcdnsciencepub.com Strategies employed in the synthesis of such complex cores often involve carefully designed cyclization reactions, selective functional group transformations, and the use of specific catalysts or reagents to dictate the stereochemical and regiochemical outcome. cdnsciencepub.comrsc.org The aziridine (B145994) rearrangement method has been noted as a common feature in synthetic work towards aconite alkaloids, a class that includes this compound-type structures, contributing to stereo- and regiospecific synthesis. semanticscholar.org

Bioinspired and Biogenetically Inspired Total Synthesis Methodologies

Bioinspired and biogenetically inspired synthetic methodologies draw upon the proposed natural biosynthetic pathways of complex natural products. Diterpenoid alkaloids are believed to originate from diterpenes through processes involving amination and subsequent skeletal rearrangements. smolecule.comnih.govresearchgate.net Mimicking these natural transformations in the laboratory can offer elegant and efficient routes to complex structures like this compound. semanticscholar.orgcdnsciencepub.com Examples in the synthesis of related diterpenoid alkaloids include bioinspired C-H activation, aza-pinacol, and aza-Prins cyclizations, which have been utilized in unified approaches to different alkaloid skeletons. smolecule.comnih.govcdnsciencepub.com While specific bioinspired routes solely for this compound's total synthesis may not be extensively documented, this approach is a significant strategy within the broader field of diterpenoid alkaloid synthesis and is relevant to the challenges posed by this compound's structure.

Organocatalytic Cascade Reactions in Complex Alkaloid Synthesis

Organocatalytic cascade reactions have emerged as powerful tools for the efficient construction of complex molecular architectures, including those found in alkaloids. youtube.comyoutube.comsemanticscholar.orgcabidigitallibrary.orgtandfonline.com These reactions involve a sequence of transformations that occur in a single pot, catalyzed by small organic molecules. semanticscholar.orgtandfonline.com They offer advantages in terms of step economy, reduced waste, and the ability to rapidly build molecular complexity with high levels of stereocontrol. youtube.comtandfonline.com While direct applications of organocatalytic cascade reactions specifically in the total synthesis of this compound were not prominently featured in the search results, this methodology is increasingly applied in the synthesis of complex natural products, including various types of alkaloids, and represents a relevant strategy for tackling the synthetic challenges posed by molecules like this compound. youtube.comyoutube.comsemanticscholar.orgcabidigitallibrary.orgtandfonline.com

Semi-synthesis and Derivatization Approaches from Natural Precursors

Semi-synthesis involves using naturally occurring compounds as starting materials for the synthesis of new or modified compounds. This approach is particularly valuable for complex natural products like this compound, which can be challenging to synthesize entirely from simple precursors. This compound is primarily isolated from Delphinium species through extraction and purification techniques. smolecule.com

Chemical Transformations of Naturally Derived this compound and Analogues

Naturally derived this compound and its analogues can undergo various chemical transformations to yield new derivatives with potentially altered properties. This compound itself is known to undergo chemical reactions such as saponification, which can hydrolyze ester or amide bonds in its structure. smolecule.com Rearrangement reactions that alter the carbon-nitrogen skeleton, similar to those observed in related alkaloids like aconitine (B1665448), can also occur. smolecule.com Oxidation of this compound under specific conditions can lead to derivatives with modified functional groups. smolecule.com Research has also focused on the synthesis of derivatives of this compound and other diterpenoid alkaloids. arcjournals.orgresearchgate.net For example, 14-O-Benzoylthis compound has been synthesized from both Delphinine and this compound. rsc.org These chemical modifications of naturally derived precursors allow for the exploration of structure-activity relationships and the generation of compounds with potentially improved or different biological activities.

Synthesis of Novel this compound Analogs and Structural Derivatives

The synthesis of this compound analogs and structural derivatives is a key area of research aimed at exploring the relationship between structure and activity, as well as developing new compounds with potentially modified properties. This involves introducing variations to the core this compound skeleton or its appended functional groups.

Research has reported the synthesis of new derivatives of diterpenoid alkaloids, including those related to aconitine and this compound. semanticscholar.orgcabidigitallibrary.org For instance, 14-O-Benzoylthis compound has been synthesized from both delphinine and this compound, illustrating a method for selective esterification or transesterification at the C-14 hydroxyl group. researchgate.net The total synthesis of analogs, such as 13-desoxy-delphonine, has also been achieved, providing access to compounds lacking specific oxygenation patterns found in the natural product. iupac.org These synthetic endeavors often involve multi-step sequences utilizing various chemical reactions to construct the complex ring system and introduce the desired functionalization.

Approaches to synthesizing diterpenoid alkaloid analogs may involve building the polycyclic framework through strategies such as intramolecular Diels-Alder reactions followed by rearrangement, or fragment coupling approaches. chemrxiv.orgresearchgate.net While these methods are often discussed in the context of related C19 diterpenoid alkaloids like those of the aconitine type, the underlying principles and reactions can be adapted for the synthesis of this compound derivatives. The introduction of different substituents or modifications to existing functional groups allows for the creation of a diverse library of analogs, which can then be studied for their chemical and biological properties.

Exploration of this compound's Chemical Reactivity and Transformations

This compound's complex structure, featuring hydroxyl, methoxy, N-ethyl, and potentially ester functionalities, dictates its diverse chemical reactivity. Understanding these transformations is crucial for its structural elucidation, chemical modification, and potential degradation pathways. This compound undergoes various chemical transformations, including saponification, rearrangements, and oxidation. smolecule.com

Saponification and Hydrolytic Reaction Pathways

Saponification and hydrolysis are significant reactions for this compound, particularly concerning any ester linkages present in its structure or in related alkaloids from which it can be derived. This compound can be hydrolyzed to yield acetic acid and benzoic acid, indicating the presence of ester or amide bonds susceptible to nucleophilic attack within its structure or a precursor. smolecule.com This hydrolytic cleavage releases carboxylic acid moieties.

The saponification of delphinine, a related alkaloid, has been shown to yield this compound, along with acetic acid and benzoic acid. iupac.org This transformation highlights that this compound can be a product of the hydrolysis of more complex diterpenoid alkaloids containing ester groups. Studies on the saponification of other diterpenoid alkaloids have revealed that the accessibility and steric environment of ester groups can influence their susceptibility to hydrolysis. rsc.org

A simplified representation of the saponification of delphinine to this compound is shown below, illustrating the cleavage of ester bonds:

ReactantProduct(s)Type of Reaction
DelphinineThis compound, Acetic Acid, Benzoic AcidSaponification

This table summarizes a key hydrolytic transformation involving this compound.

Rearrangement Reactions of the Diterpenoid Alkaloid Skeleton

The intricate cage-like structure of diterpenoid alkaloids makes them prone to rearrangement reactions under specific conditions, often catalyzed by acid. This compound can participate in rearrangement reactions that alter its carbon-nitrogen skeleton, similar to transformations observed in related alkaloids such as aconitine. smolecule.com

One type of rearrangement observed in related systems is the pinacolic rearrangement, which delphinine is known to undergo upon treatment with acid. iupac.org While not explicitly stated for this compound in the provided snippets, the structural similarities within the diterpenoid alkaloid family suggest that analogous rearrangements could be possible depending on the reaction conditions and the specific functionalization of the this compound skeleton. Rearrangements like the Wagner-Meerwein rearrangement are also significant in the biosynthesis and synthesis of C19 diterpenoid alkaloids, involving the migration of a group (e.g., alkyl or aryl) and a pair of electrons to an adjacent carbon atom, often with the concomitant migration of a positive charge. chemrxiv.orgresearchgate.netmdpi.com The observation of allylic rearrangement in pyrochasmanine, with spectroscopic properties analogous to pyrothis compound, further supports the potential for skeletal rearrangements in the this compound framework. cdnsciencepub.com

These rearrangements can lead to the formation of structural isomers with altered ring systems and functional group positions, contributing to the chemical diversity of this class of natural products.

Oxidation and Reduction Chemistry of this compound

Oxidation and reduction reactions play a vital role in the interconversion of different functional groups within the this compound structure and in the synthesis of its derivatives. This compound can be oxidized under specific conditions, leading to the formation of derivatives with altered functional groups. smolecule.com

Examples of oxidation and reduction reactions in the context of diterpenoid alkaloids, including those related to this compound, have been reported. For instance, in the synthesis of a this compound derivative, oxidation steps utilizing chromium trioxide-pyridine have been employed. iupac.org Reduction reactions, such as the use of sodium borohydride (B1222165) to reduce a keto group to a hydroxyl group, and lithium aluminum hydride for the reduction of a keto lactam to an amine, have also been demonstrated in synthetic routes towards this compound derivatives. iupac.org Catalytic hydrogenation has been used to obtain dihydro derivatives of related alkaloids, indicating the potential for reducing double bonds if present in this compound or its precursors/derivatives. cdnsciencepub.com

The specific outcomes of oxidation and reduction reactions on this compound are highly dependent on the oxidizing or reducing agent used and the reaction conditions, allowing for selective transformations of hydroxyl groups, potential carbonyls, or the nitrogen atom.

Investigation of Delphonine S Molecular and Cellular Mechanisms

Mechanistic Studies of Receptor-Ligand Interactions

Detailed studies specifically analyzing Delphonine's direct binding profiles and affinity for biological receptors are not extensively documented in the available literature. However, other diterpenoid alkaloids found in Delphinium species have demonstrated notable receptor interactions. For instance, Delphinine, a related alkaloid, has been reported to act as an allosteric modulator of voltage-gated sodium channels. nih.gov Another Delphinium alkaloid, methyllycaconitine, is known to be a selective antagonist of neuronal α7 nicotinic acetylcholine (B1216132) receptors (nAChR). nih.gov These findings suggest that receptor modulation, particularly involving ion channels or neurotransmitter receptors, could be a potential area for investigating this compound's mechanisms, although direct evidence for this compound itself is currently limited.

Analysis of this compound Binding Profiles and Affinity

Specific data tables detailing this compound's binding affinities (e.g., Ki or Kd values) for various receptors were not found in the examined research. Research on receptor binding often involves techniques such as radioligand binding assays to quantify the affinity and selectivity of a compound for a particular receptor site. While such methods have been applied to study the binding of other ligands to receptors like opioid receptors, their application specifically to this compound is not widely reported in the retrieved literature.

Enzyme Modulation and Inhibition Studies

Cellular Pathway Perturbations by this compound

While direct studies on this compound's specific impact on intracellular signaling pathways are limited, investigations into the biological activities of diterpenoid alkaloids from Delphinium and Aconitum species provide some indication of the types of cellular processes that may be affected. These classes of alkaloids have been reported to influence multiple signaling pathways. nih.gov

Modulation of Gene Expression and Protein Synthesis at the Cellular Level

The modulation of gene expression and protein synthesis is often a downstream effect of perturbations in cellular signaling pathways. While general diterpenoid alkaloids have been noted to regulate signaling pathways that can impact gene expression nih.gov, specific studies detailing how this compound directly modulates the expression of particular genes or influences protein synthesis at the cellular level were not found. Research on related areas, such as plant defense responses, mentions gene expression activation via signaling cascades, and studies on other Aconitum alkaloids have explored changes in microRNA and target gene expression related to cardioprotection, but these findings cannot be directly extrapolated to this compound's effects in other biological contexts.

Effects on Intracellular Signaling Cascades (e.g., NF-κB, MAPK, STAT Pathways)

Diterpenoid alkaloids (ADAs) have been reported to regulate intracellular signaling pathways such as NF-κB and ERK/CREB. nih.gov These pathways are crucial in mediating various cellular responses, including inflammation, proliferation, and survival. While the NF-κB and MAPK pathways are recognized as significant signaling cascades involved in diverse cellular processes, specific experimental data demonstrating this compound's direct effects on these or STAT pathways was not identified in the searched literature. Further targeted research is required to elucidate this compound's potential to modulate these or other critical intracellular signaling networks.

Neurochemical Mechanisms of Action

This compound is an alkaloid that has been noted in studies investigating compounds from plants of the Delphinium and Aconitum genera, which are known sources of diterpenoid alkaloids wikipedia.orgnih.gov. While detailed research specifically elucidating the comprehensive neurochemical mechanisms of this compound is limited in the currently available literature, some initial observations have been made regarding its cellular effects in neuronal contexts.

One reported finding indicates that this compound may exert effects via the induction of cell cycle arrest in mammalian cancer cell lines, and this effect has also been observed in neurons wikipedia.org. This suggests a potential interaction with cellular pathways regulating the cell cycle in neural cells.

Alkaloids structurally related to this compound, also found in Delphinium species, such as methyllycaconitine, have been more extensively studied for their neurochemical properties. Methyllycaconitine, for instance, is known to act as a selective antagonist at neuronal α7 nicotinic acetylcholine receptors (nAChRs) and can block neuromuscular transmission wikipedia.orglatoxan.comfishersci.nl. While these findings pertain to related compounds and not directly to this compound, they highlight the potential for diterpenoid alkaloids from these plant sources to modulate neuronal receptor activity and affect neurotransmission. However, the specific interactions of this compound with neurotransmitter systems or ion channels require further dedicated investigation.

Structure Activity Relationship Sar Studies of Delphonine and Its Analogs

Correlation of Specific Structural Motifs with Modulated Biological Activity

SAR studies aim to identify which parts of a molecule's structure are essential for its biological activity and how modifications affect this activity oncodesign-services.comslideshare.netstudysmarter.co.ukresearchgate.net. For diterpenoid alkaloids related to Delphonine, the complex polycyclic core structure and the nature and position of various substituents (such as hydroxyl, methoxyl, and ester groups) are understood to play critical roles in their interaction with biological targets, such as voltage-gated sodium channels researchgate.net.

Research on aconitine-type alkaloids, which share structural similarities with this compound, has indicated that specific functional groups and their spatial arrangement are crucial for activity researchgate.net. For instance, studies have explored the impact of modifications to the A, C, D rings, and the nitrogen atom on the activity of related compounds researchgate.net. The presence and position of hydroxyl groups, as well as the nature of ester substituents, can significantly influence binding affinity and efficacy at their targets. While specific data correlating precise structural changes in this compound to quantifiable changes in biological activity were not found in the provided search results, the general understanding from related diterpenoid alkaloids suggests that even subtle modifications to the complex this compound scaffold are likely to modulate its interaction with voltage-gated sodium channels and thus alter its biological activity. The synthesis of derivatives, such as 14-O-benzoylthis compound, highlights the potential for exploring the SAR through chemical modification researchgate.net.

Computational Chemistry Approaches in this compound SAR Analysis (e.g., Molecular Docking, QSAR)

Computational chemistry methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, are valuable tools in modern SAR studies oncodesign-services.comnih.govnih.govmdpi.comkaust.edu.sanih.govnih.govamazon.comnih.govmedchemica.comnih.govnih.govnih.govyoutube.combiorxiv.org. These methods can complement experimental approaches by providing insights into the likely interactions between a molecule and its target and by building predictive models of activity.

Molecular docking simulations predict the preferred binding orientation and affinity of a ligand (like this compound or its analogs) within the binding site of a target protein (like a voltage-gated sodium channel) nih.govnih.govmdpi.comnih.govyoutube.com. By analyzing the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts) between different this compound derivatives and the target, researchers can gain a better understanding of how structural variations influence binding and, consequently, biological activity.

QSAR analysis involves developing mathematical models that correlate a set of molecular descriptors (numerical representations of chemical structure) with a specific biological activity nih.govnih.govamazon.comnih.govbiorxiv.org. By building a QSAR model based on a series of this compound analogs with known activities, it might be possible to predict the activity of new, unsynthesized derivatives and to identify the structural features that are quantitatively related to the observed biological effect. While the provided search results discuss the application of molecular docking and QSAR to other compound classes and in general SAR contexts nih.govmdpi.comnih.govnih.govamazon.comnih.govnih.govnih.govnih.govbiorxiv.org, specific studies applying these computational techniques directly to this compound SAR analysis were not detailed in the search results. However, these methods are directly applicable to studying the SAR of complex alkaloids like this compound and are routinely used in the field of medicinal chemistry to guide the design and synthesis of new compounds.

Advanced Analytical Chemistry and Bioanalytical Methodologies for Delphonine Research

High-Resolution Chromatographic Techniques for Quantitative Analysis

High-resolution chromatographic techniques are fundamental for the separation and quantitative analysis of Delphonine from complex mixtures, such as plant extracts or biological samples. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely applied in the analysis of diterpenoid alkaloids. scitechnol.comebsco.comshimadzu.eubjbms.org

Quantitative analysis using chromatography relies on the principle that the size (area or height) of a component's peak in a chromatogram is proportional to its amount. shimadzu.eu Standard methods for quantification include the external standard method, where a calibration curve is generated from standard samples of known concentrations, and the internal standard method, which uses a fixed amount of a co-injected internal standard to improve precision and compensate for variations in injection volume or sample preparation. shimadzu.eujasco-global.comjascoinc.com

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly LC-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) and LC-tandem Mass Spectrometry (LC-MS/MS), offers high sensitivity and specificity for the analysis of complex mixtures containing diterpenoid alkaloids. scitechnol.comnih.govpacelabs.comglobalresearchonline.netresearchgate.netresearchgate.net These techniques are valuable for both qualitative identification and quantitative determination. However, challenges can arise, such as distinguishing between positional isomers like this compound and Delcosine, which share the same chemical formula (C24H39NO7) and may require additional information beyond exact mass for definitive identification by QTOF/MS alone. scitechnol.com

The application of these techniques allows for the separation of this compound from co-occurring compounds and its subsequent quantification in various sample types.

Advanced Spectroscopic Fingerprinting and Chemometric Analysis

Spectroscopic methods provide crucial information for the identification, structural elucidation, and fingerprinting of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is a powerful tool for determining the detailed structure of diterpenoid alkaloids. researchgate.netcdnsciencepub.comrsc.orgresearchgate.netresearchgate.netresearchgate.netsemanticscholar.orgiupac.orgresearchgate.netresearchgate.net Studies have reported 13C NMR spectral assignments for this compound and related compounds, with analyses of substituent effects and the impact of protonation on chemical shifts aiding in structural confirmation and the elucidation of new alkaloids. researchgate.netcdnsciencepub.comrsc.org

Mass Spectrometry (MS) techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), QTOF/MS, and LC-MS/MS, are essential for determining the molecular weight, elemental composition, and fragmentation patterns of this compound. scitechnol.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netmolaid.comarcjournals.org The exact mass and characteristic fragmentation ions obtained from MS analysis serve as a spectroscopic "fingerprint" that helps confirm the identity of the compound. scitechnol.comresearchgate.net

Other spectroscopic methods like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy can provide complementary information about the presence of certain functional groups or chromophores within the this compound structure. rsc.orgcdnsciencepub.com While some diterpenoid alkaloids may show only end absorption in the UV spectrum, IR spectroscopy can indicate the presence or absence of specific bonds like C=C stretching. cdnsciencepub.com

The combination of high-resolution spectroscopic data (NMR and MS) creates a comprehensive spectral fingerprint for this compound. This data can be integrated with chemometric analysis to process complex analytical datasets, enabling the differentiation of samples based on their chemical composition and aiding in the identification of markers in complex mixtures, such as those from different plant sources. researchgate.net

Illustrative Spectroscopic Data Application (Conceptual):

TechniqueInformation ProvidedApplication for this compound
1H NMRProton environment, coupling patternsStructural elucidation, identification of proton types
13C NMRCarbon skeleton, functional group presenceStructural elucidation, confirmation of carbon assignments researchgate.netcdnsciencepub.com
ESI-MS / QTOF/MSMolecular weight, exact mass, isotopic patternMolecular formula confirmation, identification scitechnol.comresearchgate.netresearchgate.net
MS/MSFragmentation ionsStructural confirmation, identification in complex matrices scitechnol.comresearchgate.net
IRPresence of functional groups (e.g., O-H, C=O, C-O)Confirmation of functional moieties

Bioanalytical Method Development for Trace Analysis in Complex Matrices

Bioanalytical methods are critical for the qualitative and quantitative determination of this compound in biological matrices, such as plasma, urine, or tissue samples. nih.govglobalresearchonline.netresearchgate.netresearchgate.netnih.govjapsonline.com Analyzing compounds at trace levels in these complex matrices presents significant challenges due to potential matrix effects, which can interfere with analyte detection and quantification. researchgate.netnih.govmdpi.comnih.gov

Developing a robust bioanalytical method involves several key steps, including optimizing sample preparation, chromatographic separation, and detection. nih.govpacelabs.comglobalresearchonline.net Sample preparation techniques are essential to isolate the analyte from the matrix and remove interfering substances. Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. globalresearchonline.netresearchgate.netjapsonline.commdpi.com Microextraction techniques are also increasingly used for their efficiency and reduced solvent consumption. mdpi.com

LC-MS/MS is a widely used and highly sensitive platform for bioanalytical quantification of small molecules in biological matrices. nih.govpacelabs.comglobalresearchonline.netresearchgate.netresearchgate.netjapsonline.com Its ability to selectively detect and quantify target analytes even at low concentrations makes it suitable for trace analysis. Method development involves optimizing parameters such as mobile phase composition, column selection, and MS/MS transitions to achieve adequate sensitivity, specificity, and chromatographic resolution. pacelabs.comjapsonline.com

Validation of bioanalytical methods is necessary to ensure their reliability and accuracy for the intended purpose, assessing parameters such as linearity, accuracy, precision, sensitivity (limit of detection and limit of quantification), selectivity, and matrix effects. globalresearchonline.netjapsonline.com

Example Bioanalytical Method Parameters (Illustrative, based on analysis of a different compound):

ParameterTypical Consideration/Finding (Example from Larotrectinib analysis japsonline.com)Relevance to this compound Bioanalysis
Sample PreparationLiquid-liquid extraction with ACN/methanol japsonline.comSelection of appropriate extraction method for this compound from matrix
Chromatography ColumnC18 reverse phase japsonline.comOptimization of stationary phase for this compound separation
Mobile PhaseAcetonitrile, methanol, formic acid gradient/isocratic japsonline.comOptimization of mobile phase composition for chromatographic resolution
DetectionLC-MS/MS in MRM mode (+ve ESI) japsonline.comSelection of sensitive and selective detection for trace levels
Matrix FactorAssessed at different QC levels (< 3.91% CV in example) japsonline.comEvaluation of matrix effects on this compound signal
RecoveryAverage recovery ~98.91% (in example) japsonline.comAssessment of extraction efficiency from biological matrix

Developing sensitive and reliable bioanalytical methods is crucial for studying the behavior of this compound in biological systems, enabling accurate quantification even at very low concentrations.

Future Research Directions and Medicinal Chemistry Perspectives for Delphonine

Strategic Directions in Natural Product-Based Drug Discovery Research

Natural products have historically served as a significant source of new drugs, and this trend is expected to continue with the implementation of new strategies and technologies nih.govmdpi.comfrontiersin.org. Strategic directions in natural product-based drug discovery research involve leveraging advancements in various fields to identify novel bioactive compounds and develop them into therapeutic agents. These strategies include the use of bioinformation and artificial intelligence to facilitate research and development nih.gov. The process often begins with traditional and ethnic medicine knowledge, which provides valuable information on potential therapeutic effects nih.gov. Modern approaches involve high-throughput screening assays to efficiently test large numbers of natural product extracts or fractions nih.gov. Furthermore, the optimization and structural simplification of natural products are crucial to overcome challenges related to compound supply, physicochemical properties, and pharmacokinetics, leading to the development of novel intellectual property and reduced production costs selcia.com. This can involve semi-synthesis, modifying the natural compound, or total synthesis, especially when the natural source is difficult to obtain or the compound is unstable selcia.com. Access to novel collections of isolated, purified, and characterized natural products through strategic alliances also provides new starting points for optimization selcia.com. Virtual screening strategies, incorporating cheminformatics and artificial intelligence, are increasingly used to explore the chemical diversity of natural products and identify potential hits by assessing large compound libraries in silico frontiersin.org. This helps in analyzing their chemical space, pharmacodynamics, and pharmacokinetic properties, potentially reducing the time and cost of discovery frontiersin.org.

Integration of Omics Technologies in Alkaloid Mechanistic Studies

The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is becoming increasingly important in understanding the mechanisms of action of natural products, including alkaloids like Delphonine frontiersin.orghumanspecificresearch.orgmdpi.com. These technologies provide a comprehensive view of biological systems at different molecular levels humanspecificresearch.orgnih.gov. Multi-omics analysis, coupled with bioinformatics and statistical analysis, can uncover the chemical diversity and regulatory mechanisms involved in the biosynthesis and pharmacological properties of medicinal plants frontiersin.org. For alkaloids, functional transcriptomics can aid in discovering biosynthetic pathways and characterizing them frontiersin.org. While integrating data from different omics technologies presents challenges due to data heterogeneity and complexity, it offers the potential to reveal novel insights into the molecular basis of diseases and drug responses, and to identify new biomarkers and therapeutic targets nih.govresearchgate.net. Pathway analysis can help compare changes at the gene, protein, and metabolite levels, leading to hypotheses about underlying mechanisms and the identification of biological markers researchgate.net.

Sustainable Sourcing and Production Strategies for this compound and Related Compounds

Sustainable sourcing and production are critical considerations for natural product-based drugs to ensure long-term availability and minimize environmental impact nordic-swan-ecolabel.org3ds.com. Biological raw materials, including plants from which compounds like this compound might be derived, can be affected by unsustainable harvesting practices that lead to biodiversity loss and ecosystem damage nordic-swan-ecolabel.org. Sustainable sourcing involves extracting raw materials in a way that allows populations to regenerate and minimizes negative environmental consequences nordic-swan-ecolabel.org. This often includes certification according to credible third-party standards that ensure environmental, economic, and social sustainability, as well as traceability of raw materials from their origin to the final product nordic-swan-ecolabel.org. Restrictions on the use of unsustainably sourced materials are also part of these strategies nordic-swan-ecolabel.org. For compounds like this compound, which may be isolated from plants, sustainable agricultural and farming practices with lower environmental impact are promoted barillagroup.com. Efforts to improve the efficiency of production processes, reduce emissions and water consumption, and promote lower-impact farming practices are integral to sustainable production 3ds.combarillagroup.com. In cases where natural sourcing is challenging or unsustainable, alternative production methods such as total synthesis or semi-synthesis from more readily available precursors may be explored selcia.com.

Advancements in Theoretical Chemistry and Molecular Modeling for this compound Studies

Theoretical chemistry and molecular modeling play a crucial role in understanding the structure, properties, and interactions of chemical compounds like this compound at a molecular level kallipos.grumontpellier.frresearchgate.net. These computational methods can aid in elucidating the mechanism of action of drugs by studying drug-receptor interactions researchgate.net. They allow for the calculation and visualization of physicochemical properties and electronic and steric molecular properties, which are important for understanding how a molecule interacts with biological targets researchgate.net. Quantum chemical calculations, for instance, can provide new molecular descriptors that describe the geometric and electronic properties of molecules and their interactions researchgate.net. Molecular modeling can also be used in the rational design of new pharmaceuticals researchgate.net. Advancements in computational methodologies, including large-scale quantum mechanical analyses and the development of advanced atomistic force fields, are enhancing the ability to model complex biological processes and molecular dynamics nih.gov. Integrating experimental data with computational models further improves accuracy and provides a more complete picture of molecular behavior nih.gov. While computationally demanding, ongoing developments aim to make these methods more accessible for realistic applications nih.gov.

Q & A

Q. What experimental methods are most reliable for characterizing Delphonine’s structural features?

this compound’s structural analysis requires a combination of spectroscopic and crystallographic techniques. Ultraviolet-Visible (UV-Vis) spectroscopy can identify conjugated double bonds via absorption peaks in the 2,200–2,600 Å range, as observed in alkamine bases like this compound . X-ray crystallography is critical for resolving stereochemical complexities, while nuclear magnetic resonance (NMR) spectroscopy helps map hydrogen and carbon frameworks. For purity validation, high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is recommended. Always cross-validate results with historical literature on diterpene-related alkaloids to contextualize findings .

Q. How can researchers design synthesis pathways for this compound and its derivatives?

Synthesis strategies should address this compound’s tetracyclic diterpenoid backbone and tertiary amine functionality. Retrosynthetic analysis guided by biogenetic analogies (e.g., diterpene frameworks) can identify key intermediates. Challenges include stereoselective formation of the C19 methyl group and nitrogen-associated unsaturation. Semi-synthetic approaches, such as modifying hydrolyzed products (e.g., aconine), may circumvent stability issues. Experimental protocols should include inert atmospheric conditions to prevent oxidation and detailed reaction monitoring via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can contradictory data on this compound’s saturation state be resolved?

this compound’s UV absorption suggests unsaturation, yet hydrogenation attempts fail, implying saturation . To reconcile this, employ computational modeling (e.g., density functional theory) to assess electronic transitions and bond resonance. Spectroscopic re-evaluation under varying pH conditions may clarify protonation-dependent shifts in absorption bands. Additionally, compare this compound’s behavior with structurally similar alkaloids (e.g., heteratisine) to identify shared anomalies. Collaborative validation through multi-institutional reproducibility studies is advised .

Q. What methodological frameworks are optimal for studying this compound’s high basic dissociation constant?

this compound’s strong basicity (pKa ~10–12) likely stems from conjugated double bonds adjacent to nitrogen, enabling resonance stabilization of protonated forms . Titration experiments in non-aqueous solvents (e.g., acetonitrile) can minimize solvent interference. Pair these with infrared (IR) spectroscopy to track N–H stretching modes. Theoretical studies using molecular orbital calculations (e.g., Hückel’s method) may elucidate electronic contributions. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses and experimental designs .

Q. How can researchers address discrepancies in this compound’s bioactivity across in vitro and in vivo models?

Divergent results often arise from metabolic instability or tissue-specific uptake. Use pharmacokinetic profiling (e.g., plasma half-life, bioavailability assays) to identify degradation pathways. Comparative transcriptomics of treated cell lines versus animal tissues can highlight target engagement variations. Incorporate Delphi method techniques to synthesize expert consensus on mechanistic priorities, such as ion channel modulation vs. enzymatic inhibition .

Q. What strategies are effective for elucidating this compound’s structure-activity relationships (SAR)?

SAR studies require systematic derivatization of this compound’s functional groups (e.g., hydroxyl, methyl, and amine moieties). Employ parallel synthesis and high-throughput screening against biological targets (e.g., neuronal receptors). Use molecular docking to predict binding affinities and correlate with experimental IC50 values. For ambiguous results, apply contradiction analysis frameworks (e.g., triangulating bioassay, computational, and spectroscopic data) .

Methodological Guidelines

  • Literature Review : Prioritize primary sources from journals like Journal of Natural Products and Phytochemistry for structural and synthetic data. Avoid uncritical reliance on non-peer-reviewed platforms .
  • Data Validation : Use consensus criteria (e.g., ≥80% expert agreement in Delphi rounds) to resolve conflicting interpretations of spectral or bioactivity data .
  • Ethical Compliance : Adhere to institutional guidelines for handling toxic alkaloids, including waste disposal and safety protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.